molecular formula C14H9NO2S B2926449 (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one CAS No. 88991-46-2

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

Cat. No. B2926449
CAS RN: 88991-46-2
M. Wt: 255.29
InChI Key: VJRCBZGNLMQBNZ-WQLSENKSSA-N
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Description

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, also known as PTIO, is a stable nitric oxide (NO) scavenger that has been widely used in scientific research. PTIO has been shown to effectively scavenge NO in various biological systems, making it a valuable tool for investigating the role of NO in physiological and pathological processes.

Mechanism of Action

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. This reaction effectively removes NO from the biological system, preventing it from reacting with other molecules and causing oxidative damage.
Biochemical and Physiological Effects:
(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In addition to scavenging NO, (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has been shown to inhibit the activity of certain enzymes that are involved in NO production. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has also been shown to reduce oxidative stress and inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one in lab experiments is its selectivity for NO. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can effectively scavenge NO without affecting other signaling molecules or cellular processes. However, (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one does have some limitations. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can react with other reactive oxygen species, such as superoxide and peroxynitrite, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one. One area of interest is the role of NO in cancer development and progression. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has been shown to inhibit the growth of certain cancer cells, suggesting that NO may play a role in tumor growth. Another area of interest is the use of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one in the treatment of neurodegenerative diseases. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation in the brain, which may have therapeutic potential for diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new NO scavengers based on the structure of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, which could have improved selectivity and efficacy.

Synthesis Methods

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-phenyl-4-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with chloroacetic acid to form the N-(2-carboxyethyl)oxime derivative. The final step involves the cyclization of the N-(2-carboxyethyl)oxime derivative to form (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one.

Scientific Research Applications

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has been used in a variety of scientific research applications. One of the primary uses of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is as a NO scavenger. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune defense. However, excessive NO production can lead to oxidative stress and tissue damage. (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can be used to selectively scavenge NO in biological systems, allowing researchers to investigate the role of NO in various physiological and pathological processes.

properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCBZGNLMQBNZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CSC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

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